Sulfanitran
Overview
Description
Sulfanitran is a sulfonamide antibiotic primarily used in the poultry industry. It is known for its antibacterial and anticoccidial properties, making it an essential component in feed additives for chickens to control infections caused by Coccidioides spp . The chemical formula of this compound is C14H13N3O5S, and it has a molecular weight of 335.33 g/mol .
Mechanism of Action
Target of Action
Sulfanitran is a type of sulfonamide, a class of drugs known for their antibacterial properties .
Mode of Action
Sulfonamides, in general, are known to inhibit the synthesis of folic acid in bacteria by acting as competitive inhibitors of the enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction is necessary for the synthesis of folic acid, which is crucial for bacterial growth and multiplication .
Biochemical Pathways
As a sulfonamide, it is likely to affect the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, sulfonamides prevent the formation of dihydropteroic acid, a precursor of folic acid . This results in a deficiency of folic acid in bacteria, affecting their growth and multiplication .
Pharmacokinetics
Sulfonamides are generally well absorbed orally and widely distributed throughout the body . They are primarily excreted by the kidneys, and their elimination can be affected by factors such as urinary pH and kidney function .
Result of Action
As a sulfonamide, its antibacterial action results in the inhibition of bacterial growth and multiplication .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of drugs
Biochemical Analysis
Biochemical Properties
Sulfanitran interacts with the multidrug resistance protein 2 (MRP2), a transporter protein that plays a crucial role in the efflux of drugs and metabolites . The interaction between this compound and MRP2 increases the affinity of MRP2 for E217βG , suggesting that this compound may modulate the transport activity of MRP2.
Cellular Effects
Its role as an antibacterial and anticoccidial agent suggests that it may influence cellular processes related to bacterial growth and coccidia reproduction
Molecular Mechanism
This compound’s molecular mechanism of action is primarily linked to its interaction with MRP2. By increasing the affinity of MRP2 for E217βG, this compound may influence the transport and efflux of various compounds, potentially altering cellular drug resistance .
Dosage Effects in Animal Models
While this compound is used in poultry feeds as an antibacterial and anticoccidial agent , the specific effects of different dosages in animal models have not been extensively studied
Metabolic Pathways
Given its interaction with MRP2, it may be involved in pathways related to drug and metabolite transport .
Transport and Distribution
This compound’s interaction with MRP2 suggests that it may be transported and distributed within cells via this protein
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfanitran can be synthesized through a series of chemical reactions involving the sulfonation of aniline derivatives. The process typically involves the following steps:
Nitration: Aniline is nitrated to form nitroaniline.
Sulfonation: Nitroaniline is then sulfonated to produce nitrobenzenesulfonamide.
Acetylation: The nitrobenzenesulfonamide is acetylated to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Sulfanitran undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: The nitro group in this compound can be reduced to an amine group.
Substitution: This compound can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Sulfanitran has several scientific research applications, including:
Chemistry: Used as a model compound in studying sulfonamide chemistry and reactions.
Biology: Investigated for its antibacterial and anticoccidial properties in poultry.
Medicine: Explored for potential use in treating bacterial infections.
Industry: Used in the formulation of feed additives for poultry to control infections
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Sulfanitran is unique due to its specific use in the poultry industry as an anticoccidial agent. While other sulfonamides like Sulfamethoxazole and Sulfadiazine are used in human medicine, this compound’s primary application is in veterinary medicine, particularly for controlling infections in chickens .
Properties
IUPAC Name |
N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBPFRGXNGPPMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045898 | |
Record name | Sulfanitran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122-16-7 | |
Record name | Sulfanitran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfanitran [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfanitran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11463 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | sulfanitran | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | sulfanitran | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217299 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | sulfanitran | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfanitran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULFANITRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT35T5T35Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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